molecular formula C10H18N2O2 B3146176 4-[(3R)-piperidine-3-carbonyl]morpholine CAS No. 591778-71-1

4-[(3R)-piperidine-3-carbonyl]morpholine

Cat. No. B3146176
CAS RN: 591778-71-1
M. Wt: 198.26 g/mol
InChI Key: GPAQRKAOFPLUCJ-SECBINFHSA-N
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Description

Synthesis Analysis

The synthesis of morpholine derivatives has been achieved through various methods, including the Mannich reaction and Michael addition reaction . These methods involve the use of 1,2-amino alcohols and related compounds as starting materials . The synthesis of piperidine derivatives, a class to which PCMD belongs, has also been extensively studied .


Molecular Structure Analysis

The molecular structure of PCMD includes a piperidine ring and a morpholine ring. The piperidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The morpholine ring, on the other hand, is known for its widespread availability in natural products and biologically relevant compounds .


Physical And Chemical Properties Analysis

PCMD is a white crystalline solid with a molecular weight of 215.26 g/mol. It has a melting point of 120-122°C. Other physical and chemical properties specific to PCMD are not mentioned in the search results.

Scientific Research Applications

Chemical Synthesis and Reactions

4-[(3R)-Piperidine-3-carbonyl]morpholine and its related compounds have been studied extensively in chemical synthesis. One study focused on the preparation of dihydrothiophenium-1-bis(ethoxycarbonyl)methylides and their recyclization with a base, involving reactions with morpholine (Yamagata, Takaki, Ohkubo, & Yamazaki, 1993). Another research highlighted the ozonation of piperidine, piperazine, and morpholine, which are structural units present in pharmaceuticals, and their reaction kinetics with ozone (Tekle-Röttering, Jewell, Reisz, Lutze, Ternes, Schmidt, & Schmidt, 2016).

Catalytic and Structural Applications

This compound derivatives have been applied in catalysis and structural chemistry. For example, N-{2-(arylthio/seleno)ethyl}morpholine/piperidine–palladium(II) complexes were synthesized and found to be effective catalysts for the Heck reaction (Singh, Das, Prakash, & Singh, 2013). The synthesis and spectroscopic characterization of Co(III) complexes with morpholine also demonstrate the versatility of these compounds in coordination chemistry (Amirnasr, Schenk, Gorji, & Vafazadeh, 2001).

Pharmaceutical and Biomedical Research

In pharmaceutical and biomedical research, these compounds have been involved in the synthesis of bioactive molecules. One example is the preparation of a novel bioactive heterocycle, (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, which was evaluated for antiproliferative activity (Prasad, Anandakumar, Raghu, Reddy, Urs, & Naveen, 2018). Another study synthesized morpholine-4-carboxylic acid derivatives and identified them as potent reversible and selective inhibitors of cathepsin S (Latli, Hrapchak, Lorenz, Busacca, & Senanayake, 2012).

Safety and Hazards

The safety data sheet for morpholine, a component of PCMD, indicates that it is a flammable liquid and vapor . It is harmful if swallowed and can cause severe skin burns and eye damage . It may cause respiratory irritation and is suspected of damaging fertility and the unborn child . It is toxic in contact with skin or if inhaled .

properties

IUPAC Name

morpholin-4-yl-[(3R)-piperidin-3-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c13-10(9-2-1-3-11-8-9)12-4-6-14-7-5-12/h9,11H,1-8H2/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPAQRKAOFPLUCJ-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)C(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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